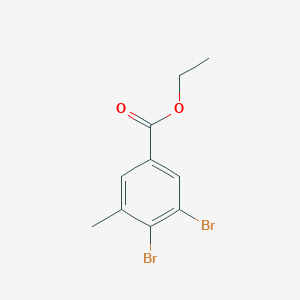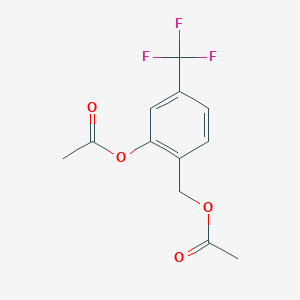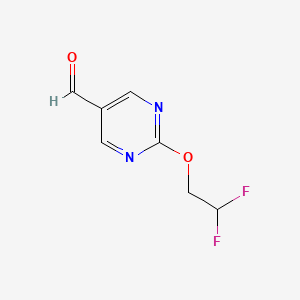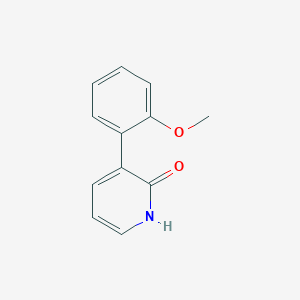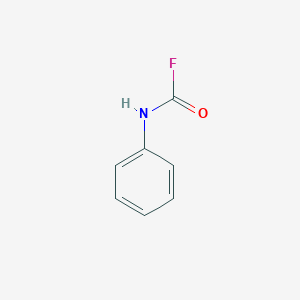
N-phenylcarbamoyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenylcarbamoyl fluoride is an organic compound with the chemical formula C7H6FNO It is a fluorinated derivative of carbamoyl compounds, characterized by the presence of a phenyl group attached to the carbamoyl fluoride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
N-phenylcarbamoyl fluoride can be synthesized through several methods. One common approach involves the reaction of phenyl isocyanate with hydrogen fluoride. This reaction typically requires controlled conditions to ensure the safe handling of hydrogen fluoride, which is highly corrosive and toxic .
Another method involves the anodic oxidation of oxamic acids in the presence of triethylamine trihydrofluoride (Et3N·3HF). This method is practical, scalable, and robust, allowing for the rapid synthesis of carbamoyl fluorides from readily available and stable precursors .
Industrial Production Methods
Industrial production of this compound often involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or carbonyl difluoride. These methods require careful handling and specific reaction conditions to ensure safety and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-phenylcarbamoyl fluoride undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of the fluorine atom with a nucleophile, such as an amine or an alcohol.
Electrophilic fluorination: This reaction introduces a fluorine atom into the compound, enhancing its reactivity and stability.
Oxidation and reduction: These reactions can modify the oxidation state of the compound, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include silver fluoride, triethylamine trihydrofluoride, and various nucleophiles. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield N-phenylcarbamoyl amines, while electrophilic fluorination can produce highly fluorinated derivatives .
Scientific Research Applications
N-phenylcarbamoyl fluoride has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, particularly those requiring fluorinated moieties for enhanced stability and bioavailability.
Materials Science: The compound’s unique properties make it suitable for the development of advanced materials, such as fluorinated polymers and coatings.
Biological Research: It is used in the study of enzyme inhibition and protein modification, providing insights into biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of N-phenylcarbamoyl fluoride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can act as an inhibitor by forming covalent bonds with active sites, thereby blocking the enzyme’s activity. This mechanism is particularly relevant in the development of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-phenylcarbamoyl fluoride include:
N-phenylcarbamoyl chloride: A chlorinated derivative with similar reactivity but different handling requirements.
N-phenylcarbamoyl bromide: A brominated analogue with distinct chemical properties.
N-phenylcarbamoyl iodide: An iodinated compound with unique reactivity patterns.
Uniqueness
This compound is unique due to its fluorinated nature, which imparts enhanced stability and reactivity compared to its chlorinated, brominated, and iodinated counterparts. The presence of the fluorine atom also makes it more resistant to metabolic degradation, increasing its potential for pharmaceutical applications .
Properties
IUPAC Name |
N-phenylcarbamoyl fluoride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZXAINSCQJRLEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50439705 |
Source


|
| Record name | N-phenylcarbamoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
458-91-3 |
Source


|
| Record name | N-phenylcarbamoyl fluoride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50439705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
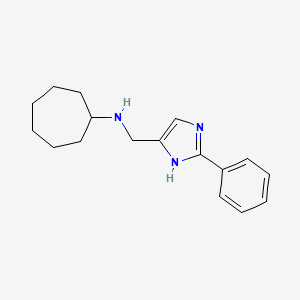
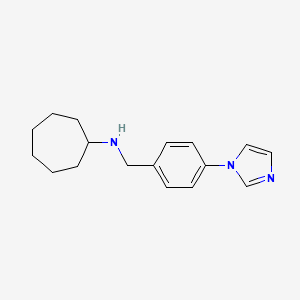
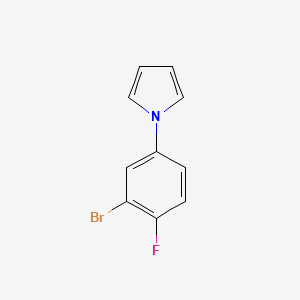
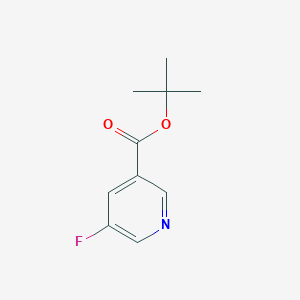
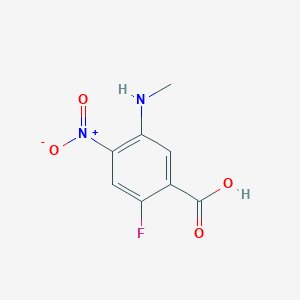
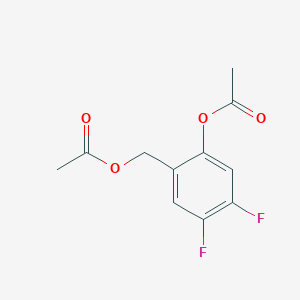
![3-[Benzo(b)thiophen-2-yl]-2-hydroxypyridine](/img/structure/B6318443.png)
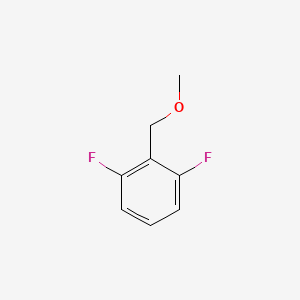
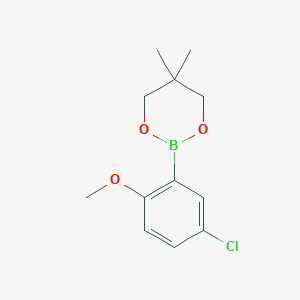
![2-Methyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6318471.png)
